N,N'-bis(2-chlorobenzyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
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Overview
Description
N,N-BIS(2-CHLOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(2-CHLOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzylamine with pyrazole-3,5-dicarboxylic acid under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the N-methyl group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N,N-BIS(2-CHLOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like chlorine or bromine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Chlorine, bromine
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N,N-BIS(2-CHLOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-BIS(2-CHLOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-BIS(2-CHLOROBENZYL)AMINE: Shares structural similarities but lacks the pyrazole and dicarboxamide groups.
N,N-BIS(2-CHLOROBENZYL)CYANAMIDE: Contains a cyanamide group instead of the pyrazole and dicarboxamide groups.
Uniqueness
N,N-BIS(2-CHLOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H18Cl2N4O2 |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
3-N,5-N-bis[(2-chlorophenyl)methyl]-1-methylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-26-18(20(28)24-12-14-7-3-5-9-16(14)22)10-17(25-26)19(27)23-11-13-6-2-4-8-15(13)21/h2-10H,11-12H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
XMCKFTSNKZZFTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCC2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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